molecular formula C10H16ClNO2 B1290627 2-Amino-1-(4-methoxyphenyl)propan-1-ol hydrochloride CAS No. 63991-23-1

2-Amino-1-(4-methoxyphenyl)propan-1-ol hydrochloride

Cat. No. B1290627
CAS RN: 63991-23-1
M. Wt: 217.69 g/mol
InChI Key: SXDTZLOWSYNYRT-UHFFFAOYSA-N
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Description

“2-Amino-1-(4-methoxyphenyl)propan-1-ol hydrochloride” is a chemical compound with the CAS Number: 63991-23-1. It has a molecular weight of 217.7 and its IUPAC name is 2-amino-1-(4-methoxyphenyl)-1-propanol hydrochloride . It is typically stored at 4 degrees Celsius and is usually in the form of a powder .


Synthesis Analysis

The synthesis of “2-Amino-1-(4-methoxyphenyl)propan-1-ol hydrochloride” starting from p-anisaldehyde in 67% overall yield has been described in the literature . The key reactions involved are the Horner–Wadswoth–Emmons reaction .


Molecular Structure Analysis

The InChI code for “2-Amino-1-(4-methoxyphenyl)propan-1-ol hydrochloride” is 1S/C10H15NO2.ClH/c1-7(11)10(12)8-3-5-9(13-2)6-4-8;/h3-7,10,12H,11H2,1-2H3;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-Amino-1-(4-methoxyphenyl)propan-1-ol hydrochloride” has a melting point of 221-222 degrees Celsius . It is a powder in its physical form .

Scientific Research Applications

Mechanism of Action

While the exact mechanism of action for “2-Amino-1-(4-methoxyphenyl)propan-1-ol hydrochloride” is not specified, it is known that 4-Methoxyamphetamine, a related compound, acts as a potent and selective serotonin releasing agent. It binds to alpha receptors to mediate these effects .

Safety and Hazards

The safety information for “2-Amino-1-(4-methoxyphenyl)propan-1-ol hydrochloride” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It is recommended to refer to the MSDS for complete safety information .

properties

IUPAC Name

2-amino-1-(4-methoxyphenyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-7(11)10(12)8-3-5-9(13-2)6-4-8;/h3-7,10,12H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDTZLOWSYNYRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)OC)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10981811
Record name 2-Amino-1-(4-methoxyphenyl)propan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10981811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(4-methoxyphenyl)propan-1-ol hydrochloride

CAS RN

63991-23-1
Record name Benzenemethanol, hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117791
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-1-(4-methoxyphenyl)propan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10981811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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